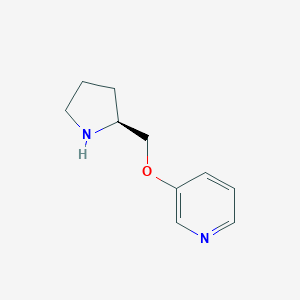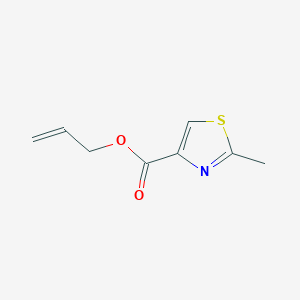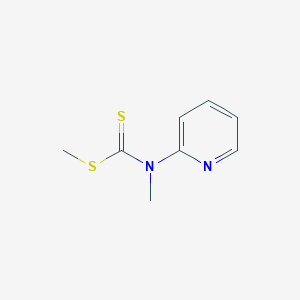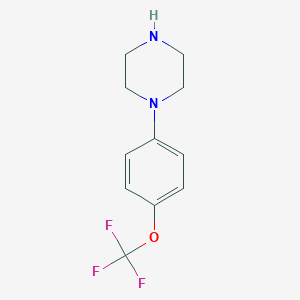
1-(4-(Trifluoromethoxy)phenyl)piperazine
Descripción general
Descripción
“1-(4-(Trifluoromethoxy)phenyl)piperazine” is an organic compound with the molecular weight of 282.69 . It is also known as “1-[4-(trifluoromethoxy)phenyl]piperazine hydrochloride” and is often encountered as a designer drug .
Molecular Structure Analysis
The InChI code for “1-(4-(Trifluoromethoxy)phenyl)piperazine” is 1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms in the compound.
Physical And Chemical Properties Analysis
“1-(4-(Trifluoromethoxy)phenyl)piperazine” is a solid at room temperature . It has a molecular weight of 282.69 .
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)phenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2O. It has a molecular weight of 282.69 . It is a solid substance at room temperature and is typically stored in a refrigerator . .
While the specific applications of this compound in various scientific fields are not readily available, compounds similar to 1-(4-(Trifluoromethoxy)phenyl)piperazine, such as 1-(4-(Trifluoromethyl)phenyl)piperazine (pTFMPP), have been studied. pTFMPP is a serotonergic releasing agent and is occasionally encountered as a designer drug .
Use in Hydrochloride Form
The compound is available in a hydrochloride form . This form of the compound is typically used in scientific research, particularly in chemistry and biochemistry. The hydrochloride form can be used in various reactions and procedures, although the specific details are not provided .
Similar Compounds in Serotonergic Research
Compounds similar to 1-(4-(Trifluoromethoxy)phenyl)piperazine, such as 1-(4-(Trifluoromethyl)phenyl)piperazine (pTFMPP), have been studied in the field of neuroscience . pTFMPP is a serotonergic releasing agent and is occasionally encountered as a designer drug .
Use in Polymer Research
There is some evidence that similar compounds have been used in the field of polymer research . For example, polythiophene, polypyrrole, polycarbazole, polyaniline, polyindole, and PEDOT are commonly used polymeric materials in electrochemical devices . A derivative of PEDOT, PProDOT-Et 2, shows prominent performances as a cathodic polymer in ECDs .
Use in Derivative Form
The compound 1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine, a derivative of 1-(4-(Trifluoromethoxy)phenyl)piperazine, has been identified . While specific applications are not provided, derivatives of a compound often have similar properties and can be used in similar fields .
Use in Hydrochloride Form
As mentioned earlier, the compound is available in a hydrochloride form . This form of the compound is typically used in scientific research, particularly in chemistry and biochemistry .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing vapors and contact with skin and eyes .
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIAGRNHBMGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630374 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)piperazine | |
CAS RN |
187669-62-1 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187669-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

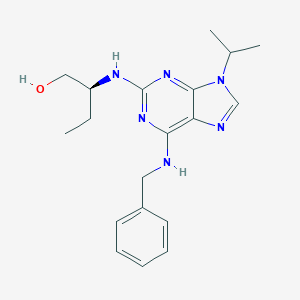
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)
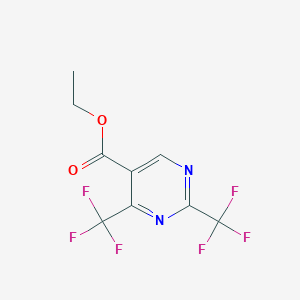
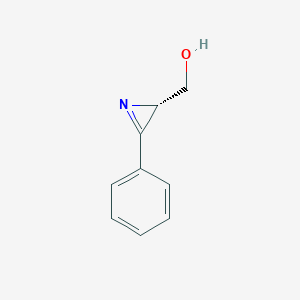
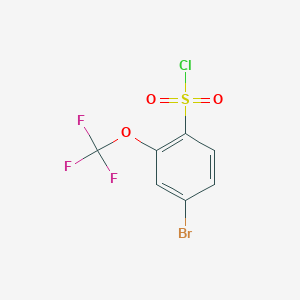
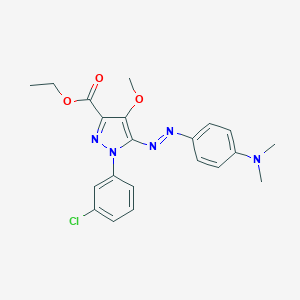

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
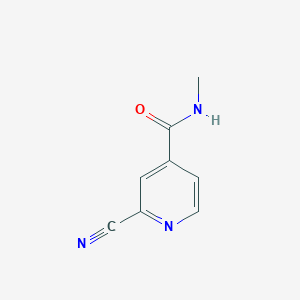
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
